molecular formula C13H20ClN5O3 B11524013 2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11524013
M. Wt: 329.78 g/mol
InChI Key: JUZBKMMKRSZBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloroethoxy group and two morpholinyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of 2-chloroethanol with a triazine derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include 2-chloroethanol, morpholine, and a triazine precursor. The reaction is often conducted in an organic solvent such as ethanol or dichloromethane, and the temperature is maintained at around 80°C to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their conversion to the final product. The process is optimized for large-scale production, with considerations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine include other triazine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloroethoxy and morpholinyl groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20ClN5O3

Molecular Weight

329.78 g/mol

IUPAC Name

4-[4-(2-chloroethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C13H20ClN5O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h1-10H2

InChI Key

JUZBKMMKRSZBSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCCCl)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.